molecular formula C14H26N2O B2666829 1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone CAS No. 415954-58-4

1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone

Cat. No.: B2666829
CAS No.: 415954-58-4
M. Wt: 238.375
InChI Key: SKLJRGSTNQRINH-UHFFFAOYSA-N
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Description

1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone typically involves the reaction of piperidine with cyclohexylmethylamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with cyclohexylmethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, such as analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Ethylamino)piperidin-1-yl]ethanone
  • 1-[4-(Methylamino)piperidin-1-yl]ethanone
  • 1-[4-(Benzylamino)piperidin-1-yl]ethanone

Uniqueness

1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-[4-(cyclohexylmethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12(17)16-9-7-14(8-10-16)15-11-13-5-3-2-4-6-13/h13-15H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLJRGSTNQRINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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